Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate
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Overview
Description
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol . This compound is a derivative of lysine, an essential amino acid, and is often used in biochemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group. The carboxyl group is then esterified with benzyl alcohol. The final step involves the reaction with 4-methylbenzenesulfonic acid to form the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group, yielding free lysine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various lysine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group protects the amino group of lysine, allowing selective reactions at other sites. This protection is crucial in peptide synthesis and other biochemical applications. The compound can be deprotected under specific conditions to release the active lysine derivative, which then participates in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
- N6-((Phenylmethoxy)carbonyl)-L-lysine phenylmethyl ester mono (4-methylbenzenesulfonate)
Uniqueness
Benzyl N6-((benzyloxy)carbonyl)-D-lysinate 4-methylbenzenesulfonate is unique due to its specific protective groups and the resulting stability and reactivity. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C28H34N2O7S |
---|---|
Molecular Weight |
542.6 g/mol |
IUPAC Name |
benzyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m1./s1 |
InChI Key |
PPZYKJHWKVREOQ-FSRHSHDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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